molecular formula C25H24N4O6S B14950620 2-(2H-benzotriazol-2-yl)-4-methylphenyl 4-methoxy-3-(morpholin-4-ylsulfonyl)benzoate

2-(2H-benzotriazol-2-yl)-4-methylphenyl 4-methoxy-3-(morpholin-4-ylsulfonyl)benzoate

Cat. No.: B14950620
M. Wt: 508.5 g/mol
InChI Key: BRBSFDKOARCDTJ-UHFFFAOYSA-N
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Description

2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL 4-METHOXY-3-(MORPHOLINE-4-SULFONYL)BENZOATE is a complex organic compound that belongs to the class of benzotriazole derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The unique structure of this compound allows it to interact with different molecular targets, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL 4-METHOXY-3-(MORPHOLINE-4-SULFONYL)BENZOATE typically involves multiple steps, including the formation of the benzotriazole ring, the introduction of the methylphenyl group, and the attachment of the methoxy and morpholine-4-sulfonyl groups. Common reagents used in these reactions include:

  • Benzotriazole
  • Methylphenyl derivatives
  • Methoxybenzoic acid
  • Morpholine-4-sulfonyl chloride

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL 4-METHOXY-3-(MORPHOLINE-4-SULFONYL)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL 4-METHOXY-3-(MORPHOLINE-4-SULFONYL)BENZOATE has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery.

    Industry: Utilized in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of 2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL 4-METHOXY-3-(MORPHOLINE-4-SULFONYL)BENZOATE involves its interaction with specific molecular targets and pathways. The benzotriazole moiety may interact with enzymes or receptors, leading to various biological effects. The compound’s unique structure allows it to modulate different pathways, making it a versatile molecule in scientific research.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENOL
  • 2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL 4-METHOXYBENZOATE
  • 2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL 4-MORPHOLINEBENZOATE

Uniqueness

Compared to similar compounds, 2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL 4-METHOXY-3-(MORPHOLINE-4-SULFONYL)BENZOATE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholine-4-sulfonyl group, in particular, may enhance its solubility and reactivity, making it a valuable compound in various applications.

Properties

Molecular Formula

C25H24N4O6S

Molecular Weight

508.5 g/mol

IUPAC Name

[2-(benzotriazol-2-yl)-4-methylphenyl] 4-methoxy-3-morpholin-4-ylsulfonylbenzoate

InChI

InChI=1S/C25H24N4O6S/c1-17-7-9-22(21(15-17)29-26-19-5-3-4-6-20(19)27-29)35-25(30)18-8-10-23(33-2)24(16-18)36(31,32)28-11-13-34-14-12-28/h3-10,15-16H,11-14H2,1-2H3

InChI Key

BRBSFDKOARCDTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC(=O)C2=CC(=C(C=C2)OC)S(=O)(=O)N3CCOCC3)N4N=C5C=CC=CC5=N4

Origin of Product

United States

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